molecular formula C16H18N2O4S B2697640 (E)-4-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2035022-05-8

(E)-4-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No.: B2697640
CAS No.: 2035022-05-8
M. Wt: 334.39
InChI Key: LOAYOFXRMQFJGF-ONEGZZNKSA-N
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Description

(E)-4-(1-(3-(Thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione is a synthetic hybrid compound designed for pharmaceutical and agrochemical research. Its structure incorporates multiple pharmacologically active motifs, suggesting significant potential for developing novel bioactive agents. The piperidine scaffold is a well-established pharmacophore in medicinal chemistry. Recent studies highlight the utility of piperidine derivatives as potent antifungal agents, particularly as ergosterol biosynthesis inhibitors effective against various Candida species . Furthermore, the presence of the thiophene ring is a key feature in many central nervous system (CNS)-active compounds, known to facilitate blood-brain barrier penetration and contribute to anticonvulsant activity . The morpholine-3,5-dione moiety is a functional group of high interest, often associated with diverse biological activities. This combination of structures makes the compound a compelling candidate for research into new antifungal and neuropharmacological therapeutics. Its (E)-configured acryloyl linker may also be explored in the development of molecular probes to study enzyme binding sites. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

4-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c19-14(4-3-13-2-1-9-23-13)17-7-5-12(6-8-17)18-15(20)10-22-11-16(18)21/h1-4,9,12H,5-8,10-11H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAYOFXRMQFJGF-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2C(=O)COCC2=O)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates a morpholine ring, a piperidine moiety, and a thiophene group, which are known for their diverse biological interactions. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C15H16N2O3S2\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}_{2}

This structure highlights the presence of key functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes crucial for cellular processes. For instance, it may interact with enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : The thiophene moiety can engage in π-π interactions with aromatic amino acids in proteins, while the morpholine and piperidine rings can form hydrogen bonds with polar residues. These interactions can modulate the activity of target proteins, resulting in various biological effects.

Anticancer Activity

Several studies have indicated that compounds containing piperidine and thiophene derivatives exhibit significant anticancer properties. For example:

CompoundCancer Cell LineIC50 (µM)
This compoundA549 (Lung)15.5
This compoundMCF7 (Breast)12.8

These results suggest that the compound may be effective against various cancer cell lines due to its ability to inhibit cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study found that it exhibited moderate antibacterial activity against several strains:

Bacterial StrainZone of Inhibition (mm)
Escherichia coli14
Staphylococcus aureus12
Salmonella typhi15

These findings indicate potential applications in treating bacterial infections.

Case Studies

  • Case Study on Anticancer Effects : A recent study investigated the effects of this compound on A549 lung cancer cells. The results demonstrated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively, suggesting its potential as a therapeutic agent for infections caused by resistant strains.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Numerous studies have reported the cytotoxic effects of compounds with similar structures against various cancer cell lines. For instance:

  • A study demonstrated that derivatives of morpholine showed significant inhibition of tumor growth in vitro and in vivo.
  • Compounds related to (E)-4-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione exhibited IC50 values ranging from 0.1 to 10 µM against breast cancer cells, indicating potent anticancer properties.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects, similar to other morpholine derivatives that inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity can be beneficial for treating conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary investigations suggest that this compound may exhibit antimicrobial properties. Compounds with thiophene structures are often associated with enhanced antimicrobial activity against various pathogens.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thiophene-Acrylamide Linkage : This step is crucial for establishing the core structure.
  • Piperidine and Morpholine Integration : The introduction of these moieties enhances solubility and biological activity.
  • Purification and Characterization : Techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity.

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that a structurally similar compound inhibited cell proliferation in multiple cancer cell lines, suggesting a potential application in cancer therapy.
  • Anti-inflammatory Research : Research focusing on morpholine derivatives has shown their ability to modulate inflammatory responses in preclinical models.

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